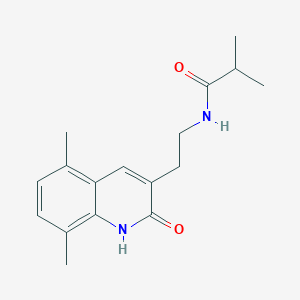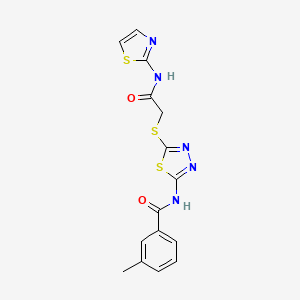
3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” has a molecular formula of C22H20N6O2S2. It has an average mass of 464.563 Da and a monoisotopic mass of 464.108917 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is a planar, five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Convenient Synthesis of Thiadiazoles : Thiadiazole derivatives, including those structurally related to the specified compound, have been synthesized through oxidative dimerization of thioamides. This method offers a straightforward approach to preparing thiadiazoles in high yields under room temperature conditions, demonstrating the chemical versatility of thiadiazole scaffolds (Takikawa et al., 1985).
Synthesis of Thiadiazolobenzamide Complexes : The synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to Ni and Pd complexes, illustrates the compound's potential in forming metal complexes. These complexes were characterized by various spectroscopic methods, indicating their structural uniqueness and potential applicability in materials science or catalysis (Adhami et al., 2012).
Biological Activities and Applications
Anticancer Activity : Research into Schiff’s bases containing thiadiazole and benzamide groups has demonstrated significant anticancer activity against various human cancer cell lines. This suggests the potential therapeutic applications of thiadiazole derivatives in oncology, highlighting their role in the development of novel anticancer agents (Tiwari et al., 2017).
Growth Stimulant Properties : Certain thiadiazole derivatives have exhibited pronounced growth stimulant properties, which could be beneficial in agricultural applications. The activity of these compounds emphasizes their potential as growth-promoting agents for crops, showcasing the diverse applications of thiadiazole derivatives beyond pharmaceuticals (Knyazyan et al., 2013).
Supramolecular Gelators : The role of thiadiazole derivatives, including those with benzamide groups, in forming supramolecular gels has been investigated. These compounds can act as gelators for organic solvents, suggesting their utility in material science for creating novel gel-based materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, nerve function, and tumor growth, among others.
Result of Action
Given the diverse biological activities of thiazole derivatives , the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of nerve cells, and inhibition of tumor growth.
Propriétés
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRDHLDVJRPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B2863040.png)
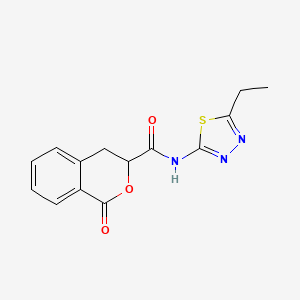
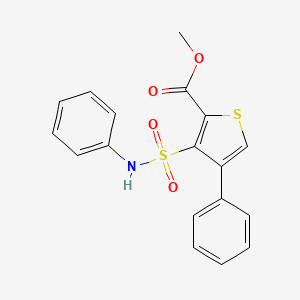
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)
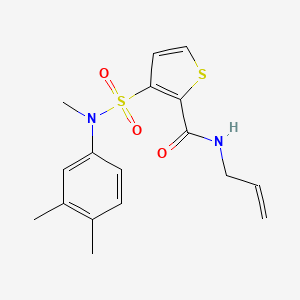
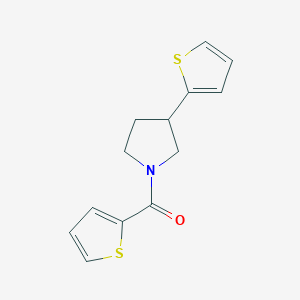
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2863047.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2863048.png)

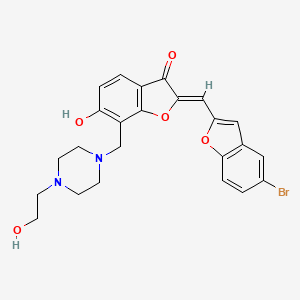
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)

